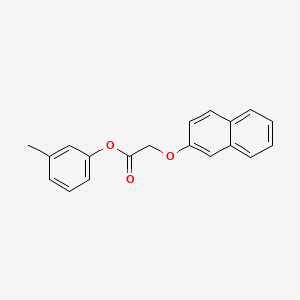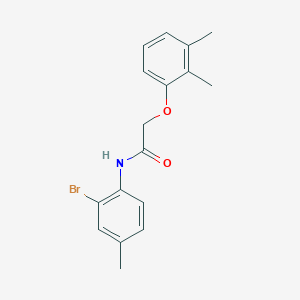![molecular formula C21H23N3O4 B5555304 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5555304.png)
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The focus on oxadiazole derivatives, such as the one described, stems from their prominence in pharmaceutical research due to their broad spectrum of biological activities. These compounds are synthesized through cyclization reactions involving specific precursors and catalysts, yielding structures with significant pharmacological potential.
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of various reagents. For instance, Jin et al. (2006) detailed the synthesis of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives through cyclization reaction of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride, showcasing a method that could be analogous to the synthesis of the queried compound (Jin et al., 2006).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including their X-ray crystallographic data when available, provides insights into their stereochemistry and conformation. Such structural elucidation is crucial for understanding the compound's interaction with biological targets. Kranjc et al. (2011) reported the molecular structure analysis of related compounds through X-ray crystallography, highlighting the importance of structural features in determining biological activity (Kranjc et al., 2011).
Applications De Recherche Scientifique
Anticancer Activity
Research has indicated that derivatives similar to N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide exhibit promising anticancer activities. For instance, compounds with related structures have been designed, synthesized, and evaluated for their efficacy against different cancer cell lines, including breast, lung, colon, and ovarian cancer. These studies found that some derivatives showed moderate to excellent anticancer activity, in some cases surpassing the reference drugs used in the experiments (Ravinaik et al., 2021).
Antimicrobial and Antifungal Applications
The compound has also been linked to antimicrobial and antifungal applications. Synthesis efforts have led to derivatives that show significant inhibitory activity against a range of pathogenic bacteria and fungi. This includes work on oxadiazole and imidazolinone derivatives bearing a trimethoxybenzamide moiety, which demonstrated potent antimicrobial properties (Joshi et al., 1997). Similarly, N-Mannich bases of 1,3,4-oxadiazole have been synthesized and assessed for their antimicrobial and anti-proliferative activities, revealing broad-spectrum antibacterial activities and significant anti-proliferative effects against various cancer cell lines (Al-Wahaibi et al., 2021).
Material Science and Polymer Synthesis
Beyond biomedical applications, research on related compounds has explored their utility in material science and polymer synthesis. For example, studies have focused on the synthesis of new aromatic polyamides containing 1,3,4-oxadiazole units, which show good thermal stability and solubility in common organic solvents. These materials have been suggested for potential use in creating thin, flexible films with significant mechanical strength and thermal resistance (Sava et al., 2003).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-13-6-8-16(14(2)10-13)21(25)24(3)12-19-22-20(23-28-19)15-7-9-17(26-4)18(11-15)27-5/h6-11H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOVNQYFLFKRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(C)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,4-trimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-methylurea](/img/structure/B5555222.png)
![3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5555230.png)
![4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5555244.png)
![5-[(2-naphthylsulfonyl)methyl]-1,3-benzodioxole](/img/structure/B5555246.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5555255.png)
![4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5555263.png)
![1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5555268.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555269.png)
![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5555280.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine oxalate](/img/structure/B5555294.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555301.png)


![8-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555312.png)